Sar chelate
Description
Historical Context and Evolution of Sarcophagine Ligand Design
The development of sarcophagine chelators stems from advances in coordination chemistry, specifically the use of template synthesis methods pioneered in the latter half of the 20th century. Initial synthesis strategies utilized tris(ethane-1,2-diamine)cobalt(III) as a template to direct the assembly of the cage-like hexamine structure around the central cobalt ion, a process that was both rapid and high-yielding. researchgate.net The sarcophagine, chemically defined as 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane, could be efficiently formed through these controlled template reactions. To obtain the metal-free ligand for further study and application, the cobalt(III) in the complex was reduced to cobalt(II), which allowed for the subsequent liberation of the free cage ligand. researchgate.net
Early fundamental research focused on characterizing the properties of these encapsulating ligands. Studies determined that sarcophagine and its amino-substituted derivative, 1,8-diaminosarcophagine (DiAmSar), act as strong bases in aqueous solutions. Thermodynamic studies established specific protonation constants for these ligands, laying the theoretical groundwork for understanding their coordination behavior.
The evolution of sarcophagine ligand design was driven by the need for highly stable chelators in radiopharmaceutical development. Researchers recognized that the inherent stability of the sarcophagine cage could be harnessed to securely hold radioactive metal ions. researchgate.net This led to the development of methods to introduce reactive functional groups onto the ligand framework, particularly at the apical (bridgehead) positions of the cage. nih.gov This functionalization enabled the conjugation of sarcophagine chelates to biomolecules such as peptides and antibodies, transforming them into bifunctional chelators (BFCs). thno.orgrsc.org These BFCs could first be attached to a targeting molecule and then chelate a radionuclide, most notably copper-64 (⁶⁴Cu). thno.orgnih.gov The resulting ⁶⁴Cu-sarcophagine complexes demonstrated remarkable in vivo stability, superior to many existing chelators, and could be formed under mild conditions, which is crucial when working with sensitive biomolecules. thno.orgrsc.org
Significance of Macrobicyclic Cage Ligands in Coordination Chemistry
The significance of macrobicyclic cage ligands like sarcophagine in coordination chemistry is rooted in the unique properties conferred by their topology. Unlike more flexible open-chain or even simple macrocyclic chelators, the cage structure pre-organizes the donor nitrogen atoms into an optimal geometry for binding a metal ion. rsc.org This pre-organization is a key aspect of the "macrocyclic effect," leading to complexes with exceptional thermodynamic stability and kinetic inertness. researchgate.netrsc.org
Once a metal ion is encapsulated within the sarcophagine cage, it is remarkably resistant to dissociation. researchgate.netsnmjournals.org This kinetic inertness is particularly vital for in vivo applications, such as medical imaging, where the release of a toxic or radioactive metal ion into the body must be prevented. rsc.orgsnmjournals.org The stability of these complexes prevents the transchelation of the radiometal to other biological molecules, ensuring that the radioactive signal remains at the targeted site.
Furthermore, the cage structure provides a unique form of regioselective protection. The secondary amine groups that are part of the cage framework and coordinated to the metal are rendered unreactive. researchgate.netrsc.org This allows for selective chemical modifications, such as alkylation or acylation, to occur at the primary amine groups located at the apical positions of the cage, as seen in derivatives like DiAmSar. acs.orgacs.org This feature has been instrumental in the synthesis of a wide array of functionalized sarcophagine derivatives for specific applications. researchgate.net
Overview of Contemporary Academic Research Trajectories for Sarcophagine Systems
Current academic research on sarcophagine systems is heavily focused on expanding their utility in biomedical applications, particularly for positron emission tomography (PET) imaging and targeted radionuclide therapy. nih.govsnmjournals.org A major trajectory is the design and synthesis of novel bifunctional and multifunctional sarcophagine chelators. thno.orgmdpi.comnih.gov
Researchers are systematically modifying the sarcophagine core by attaching various functional groups, such as carboxylic acids, activated esters, maleimides, and isothiocyanates. thno.orgrsc.orgresearchgate.net These functional groups allow for efficient and specific conjugation to a diverse range of biological targeting molecules, including peptides that target specific cell receptors (e.g., RGD peptides for integrin αvβ₃ or octreotate for somatostatin (B550006) receptors) and antibodies for immuno-PET. thno.orgnih.gov
A significant area of investigation is the development of theranostic agents, which combine diagnostic imaging and therapy in a single platform. The sarcophagine cage is an ideal scaffold for this purpose due to its extremely stable chelation of copper radioisotopes. The PET imaging isotope ⁶⁴Cu and the therapeutic beta-emitting isotope ⁶⁷Cu form a chemically identical, and thus biologically equivalent, theranostic pair. snmjournals.org This allows for PET imaging with a ⁶⁴Cu-Sar-bioconjugate to determine tumor uptake and dosimetry, which can then inform therapy using the corresponding ⁶⁷Cu-Sar-bioconjugate. nih.govsnmjournals.org
Another research direction involves creating multivalent imaging probes. By attaching multiple targeting ligands to a single sarcophagine core, researchers aim to increase the binding affinity and specificity of the probe for its biological target, which can lead to improved tumor uptake and better imaging contrast. mdpi.com The development of a library of sarcophagine chelators with different functionalities provides a versatile platform for constructing these complex and highly targeted molecular imaging agents. thno.orgnih.gov
Data Tables
Table 1: Properties of Foundational Sarcophagine Ligands
| Ligand Name | Common Abbreviation | Key Structural Feature | pKa Values (in 1.0 M Cl⁻, 298 K) |
| 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane | Sarcophagine (Sar) | Unsubstituted cage | pK₁=11.95, pK₂=10.33, pK₃=7.17, pK₄≈0 |
| 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane | Diaminosarcophagine (DiAmSar) | Two primary amine groups at apical positions | pK₁=11.44, pK₂=9.64, pK₃=6.49, pK₄=5.48, pK₅≈0 |
Table 2: Examples of Functionalized Sarcophagine Chelators in Academic Research
| Chelator Name | Abbreviation | Functional Group(s) | Intended Application | Reference |
| 1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane-1,8-diamine | SarAr | Aminobenzyl | Conjugation to proteins | researchgate.net |
| 4-((8-amino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1-ylamino)methyl)benzoic acid | AmBaSar | Carboxylic acid | Peptide conjugation for ⁶⁴Cu radiolabeling | rsc.orgresearchgate.net |
| 5-((8-methyl-3,6,10,13,16,19-hexaaza-bicyclo[6.6.6]icosan-1-ylamino)-5-oxopentanoic acid | MeCOSar | Carboxylic acid | Conjugation to peptides (e.g., Tyr³-octreotate) | nih.gov |
| A sarcophagine derivative with two maleimide (B117702) groups | Mal₂Sar | Maleimide | Conjugation to thiol-containing biomolecules (e.g., c(RGDyC) peptide) | thno.orgnih.gov |
| A sarcophagine derivative with three benzoic acid groups | Ba₃Sar | Carboxylic acid | Platform for multivalent probes | mdpi.comsnmjournals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64189-50-0 |
|---|---|
Molecular Formula |
C14H32N6 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane |
InChI |
InChI=1S/C14H32N6/c1-2-16-8-14-11-19-5-3-17-9-13(7-15-1)10-18-4-6-20-12-14/h13-20H,1-12H2 |
InChI Key |
NVOVSXGZALWAFS-UHFFFAOYSA-N |
SMILES |
C1CNCC2CNCCNCC(CN1)CNCCNC2 |
Canonical SMILES |
C1CNCC2CNCCNCC(CN1)CNCCNC2 |
Other CAS No. |
64189-50-0 |
Synonyms |
sar chelate |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies
Development of Bifunctional and Multifunctional Derivatives
While the core sarcophagine cage is an excellent metal chelator, its utility is greatly expanded by transforming it into a bifunctional chelator (BFC). A BFC contains the metal-binding sarcophagine core and one or more appended functional groups that can be covalently linked to biomolecules. The primary amines of DiAmSar are relatively inert, making direct conjugation to proteins or peptides challenging. thno.orgnih.gov This has necessitated the development of derivatives with more reactive functional groups.
Several robust strategies have been developed to conjugate sarcophagine chelators to biomolecules, enabling their use as targeting agents.
Amide Bond Formation: A common strategy involves introducing carboxylic acid groups onto the sarcophagine scaffold. These can then be activated to form stable amide bonds with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on peptides and proteins. rsc.orgnih.gov For example, the bifunctional chelator AmBaSar was designed with an aromatic carboxyl group specifically for this purpose. rsc.org Similarly, BaBaSar, which features two benzoic acid moieties, can be conjugated to two separate biomolecules. nih.govmdpi.com The activation of the carboxyl groups is typically achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or its sulfonated analogue (SNHS). nih.gov
Thiol-Maleimide Coupling: To target sulfhydryl groups, such as those on cysteine residues, maleimide-functionalized sarcophagine derivatives have been synthesized. nih.gov The reaction between a maleimide (B117702) and a thiol is highly efficient and proceeds under mild conditions, such as neutral pH and room temperature, which is ideal for sensitive biomolecules. nih.gov Chelators like BaMalSar (containing one maleimide group) and Mal₂Sar (containing two maleimide groups) have been successfully conjugated to the cyclic peptide c(RGDyC) and exendin-4. thno.orgnih.govthno.org
Isothiocyanate Coupling: Isothiocyanate (-NCS) functional groups are highly reactive towards primary amines and are frequently used for antibody conjugation. rsc.org Specialized synthetic routes, often employing a temporary protecting metal ion like Mg(II), have been developed to create isothiocyanate-functionalized sarcophagine chelators for stable conjugation to antibodies like trastuzumab. researchgate.netrsc.org
The table below summarizes key bifunctional derivatives and their synthesis.
| Derivative | Starting Material | Key Reaction | Functional Groups | Reported Yield | Reference |
|---|---|---|---|---|---|
| AnAnSar | DiAmSar | Direct alkylation with tert-butyl (4-(bromomethyl)phenyl)carbamate, followed by deprotection. | Two aromatic amines | 31% | thno.orgnih.gov |
| BaBaSar | DiAmSar | Direct alkylation with methyl-4-bromomethylbenzoate, followed by deprotection. | Two carboxylic acids | Up to 91% | nih.gov |
| BaMalSar | BaBaSar | Activation with EDC/SNHS, then conjugation with N-(2-aminoethyl)maleimide. | One carboxylic acid, one maleimide | 37% | thno.orgnih.gov |
| Mal₂Sar | BaBaSar | Activation with EDC/SNHS, then conjugation with N-(2-aminoethyl)maleimide. | Two maleimide groups | 25% | thno.orgnih.gov |
| AmBaSar | [Co(DiAmSar)]Cl₅ | Multi-step synthesis involving protection and alkylation. | One primary amine, one carboxylic acid | ~6.0% (improved method) | google.comrsc.orgresearchgate.net |
The sarcophagine cage is a chiral molecule, and controlling its stereochemistry during synthesis and functionalization is an area of advanced research. The coordination of the ligand to a metal ion results in specific conformations. researchgate.net Chiral metal complexes, particularly with kinetically inert ions like cobalt(III), can be used to achieve high stereoselective control in subsequent reactions. rsc.org In these systems, the chiral ligand sphere of the metal-templated complex can act as an "organocatalyst in disguise," influencing the stereochemical outcome of reactions such as Michael additions. rsc.org While enantioselectivities have been modest in some initial studies, this approach represents a promising frontier for creating stereochemically pure sarcophagine-based agents. rsc.org The final conformation of the complex can also be influenced by external factors, such as the choice of counter-anions in the crystal lattice. researchgate.net
Strategies for Covalent Conjugation to Biomolecules (e.g., Peptides, Antibodies)
Design and Synthesis of Novel Sarcophagine Analogues
Research continues to push the boundaries of sarcophagine chemistry through the design of novel analogues with tailored properties and advanced conjugate designs.
The inherent three-dimensional, pre-organized structure of the sarcophagine cage provides a near-perfect coordination environment for specific metal ions. The hexaazamacrobicyclic framework is particularly well-suited for Cu(II), forming complexes with exceptional thermodynamic stability and kinetic inertness against dissociation in vivo. researchgate.netcore.ac.ukmdpi.com Much of the synthetic effort in this area is not focused on altering this intrinsic selectivity but rather on leveraging the stability of the [Cu(Sar)] core. The design of novel analogues, therefore, often concentrates on adding functional arms for conjugation while preserving the integrity of the copper-binding pocket.
The sarcophagine cage serves as an excellent molecular scaffold for constructing more complex and advanced molecular architectures. mdpi.com This approach involves using the core chelator as a central hub from which multiple functional units, such as targeting ligands or imaging reporters, can be extended.
By synthesizing multifunctional derivatives like BaBaSar or Mal₂Sar, it is possible to attach two or more biomolecules. nih.govmdpi.com This strategy is used to create polyvalent targeting agents. For instance, conjugating two RGD peptides to a single sarcophagine scaffold can lead to increased target binding affinity and higher accumulation in tumors compared to monovalent versions. mdpi.comresearchgate.net Further extension of this concept has led to the synthesis of derivatives like Ba₃Sar, which has three pendant carboxylate arms, opening the door to even more complex, multivalent, and multifunctional probe design. mdpi.comresearchgate.net This scaffolding strategy is a powerful tool for developing next-generation agents that can integrate multiple functions into a single molecule.
Coordination Chemistry of Sarcophagine Metal Complexes
Thermodynamics of Metal Ion Complexation
The formation of metal complexes with sarcophagine (Sar) and its derivatives is characterized by exceptional thermodynamic stability. thno.org This high stability is a hallmark of these cage-like chelators and stems from the macrocyclic and chelate effects, where the multidentate, pre-organized structure of the ligand leads to a more favorable complexation than with comparable acyclic, monodentate ligands. rsc.orgwikipedia.org While thermodynamic stability constants are a key measure, their precise determination for sarcophagine complexes can be challenging due to the extraordinary kinetic inertness of the resulting complexes, which makes reaching equilibrium difficult. nih.gov Nevertheless, it is well-established that sarcophagine derivatives form complexes with copper(II) that are orders of magnitude more stable than those with traditional chelators like ethylenediaminetetraacetic acid (EDTA).
Determination of Stability Constants and Equilibrium Studies
The stability of a metal complex in solution is a function of the equilibrium established between the free metal ion, the ligand, and the resulting complex. A crucial aspect of understanding this equilibrium is the protonation state of the ligand, as sarcophagines are strong bases that can accept multiple protons in aqueous solution. researchgate.net The protonation constants (pKa values), which describe the acidity of the protonated ligand, are fundamental to defining the conditions under which metal complexation will occur.
Detailed thermodynamic studies have determined the protonation constants for both the parent sarcophagine and its 1,8-diamino derivative, diaminosarcophagine (DiAmSar). researchgate.net These values are essential for predicting the predominant ligand species at a given pH and thus for designing effective complexation strategies.
Elucidation of Enthalpy and Entropy Contributions to Complex Formation
The chelate effect describes the enhanced stability of complexes formed with multidentate ligands compared to those with an equivalent number of monodentate ligands. This effect is largely entropy-driven. nih.govlibretexts.org The complexation of a metal ion by a sarcophagine ligand involves the displacement of multiple solvent molecules (e.g., water) from the metal's coordination sphere. This results in a net increase in the number of free molecules in the system, leading to a significant positive change in entropy (ΔS > 0), which favorably contributes to the spontaneity of the reaction. wikipedia.orglibretexts.org
Kinetics of Metal Ion Complex Formation
In addition to their thermodynamic stability, sarcophagine-metal complexes are distinguished by their exceptional kinetic properties. The kinetics of complex formation refer to the rates and mechanisms of the chelation reaction, while kinetic stability (or inertness) refers to the resistance of the complex to dissociation. scispace.com
Reaction Rates and Mechanisms of Chelation
The mechanism of complexation involves the encapsulation of the metal ion within the three-dimensional cavity of the sarcophagine ligand. google.com Despite the need for the ligand to fully envelop the metal, the reaction rates are often remarkably fast, particularly with copper(II). rsc.org This rapid complexation is highly advantageous in applications such as radiopharmaceuticals, where quick and efficient labeling of radionuclides is critical. thno.orgrsc.org
The rate of complex formation is, however, dependent on the specific metal ion. While copper(II) labeling is very efficient at room temperature, the complexation of other ions, such as cobalt(II), can be significantly slower and require more stringent conditions to proceed at a reasonable rate. nih.gov
The resulting complexes exhibit extraordinary kinetic inertness. rsc.org The cage-like structure physically traps the metal ion, creating a significant activation barrier for dissociation. For the metal to be released, multiple coordination bonds must be broken simultaneously, a highly unfavorable process. This property is critical for in vivo applications, ensuring the metal ion remains chelated and does not dissociate and accumulate in non-target tissues.
Influence of pH and Solvent Environment on Complexation Kinetics
The kinetics of metal ion complexation by sarcophagines are strongly influenced by the reaction environment, particularly pH. Sarcophagine ligands possess multiple secondary amine groups that must be deprotonated to act as effective Lewis bases for metal coordination.
For copper(II), complexation is efficient across a relatively broad pH range, with successful labeling reported in buffers from pH 5.0 to 7.4. google.comrsc.orgresearchgate.net In contrast, the kinetics of cobalt(II) complexation are more sensitive to pH. Studies have shown that the rate of [⁵⁵Co]Co-DiAmSar formation increases with pH up to an optimum of pH 8. nih.gov This is attributed to the increased deprotonation of the ligand's amine groups at higher pH, which reduces electrostatic repulsion between the positively charged ligand and the Co²⁺ ion. nih.gov However, at pH values above 8, competing hydrolysis of the cobalt ion can begin to hinder the reaction. nih.gov
Temperature is another key factor. For kinetically slower reactions, such as with cobalt(II), increasing the temperature can significantly improve the rate and yield of complex formation, reflecting the thermodynamic favorability of the complex. nih.gov The choice of solvent is also important, with radiolabeling typically performed in aqueous buffers like ammonium (B1175870) acetate (B1210297) or phosphate-buffered saline (PBS), while conjugation reactions to other molecules may utilize mixtures of aqueous buffers and organic solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net
Metal Ion Selectivity and Specificity
Sarcophagine chelators exhibit a degree of selectivity for certain metal ions, governed by principles such as the "goodness of fit" between the ion's size and the ligand's cavity dimensions, as well as the electronic properties of the metal and donor atoms (Hard and Soft Acid-Base theory). scispace.com
These ligands are recognized as being particularly well-suited for chelating copper(II), forming complexes with exceptional stability and kinetic inertness. thno.orgrsc.org This has made them premier chelators for the copper radioisotope ⁶⁴Cu in the development of radiopharmaceuticals. Sarcophagines are also effective chelators for other transition metals, including cobalt. nih.gov Furthermore, Mg(II) is known to form stable complexes and is sometimes used as a protecting group for the ligand's secondary amines during synthetic modifications; the Mg(II) can later be removed under mild conditions, demonstrating a useful form of selective binding and release. rsc.orgresearchgate.net This inherent affinity for specific metal ions allows for the tailored design of sarcophagine-based systems for a range of applications in chemistry and medicine.
Preferential Binding Characteristics for Transition Metals (e.g., Copper Isotopes)
Sarcophagine (Sar) and its derivatives are renowned for forming exceptionally stable and kinetically inert complexes with a variety of transition metal ions. This stability is a hallmark of the hexaazamacrobicyclic cage structure, which effectively encapsulates the metal ion. Research has demonstrated that the complexation is particularly favorable for hexacoordinate metal ions.
The binding affinity is especially pronounced for copper(II). The resulting Cu(II)-sarcophagine complexes exhibit remarkable stability, making them highly resistant to dissociation of the metal ion, even under physiological conditions. dntb.gov.uamdpi.comresearchgate.net This property has made sarcophagine-based chelators a focal point in the development of radiopharmaceuticals using copper isotopes, such as the positron-emitting Copper-64 (⁶⁴Cu) for PET imaging and the therapeutic beta-emitter Copper-67 (⁶⁷Cu). dntb.gov.uanih.gov The encapsulation of ⁶⁴Cu by sarcophagine ligands is rapid and efficient under mild conditions, occurring over a wide pH range (4.0-9.0) at room temperature, which is advantageous for conjugating to sensitive biological molecules. researchgate.net The resulting ⁶⁴Cu-Sar complexes show great in vivo stability, minimizing the transchelation of the radionuclide to other biological molecules like superoxide (B77818) dismutase in the liver, a problem observed with less stable chelators. mdpi.com
Beyond copper, sarcophagine ligands form stable complexes with a range of other transition metals. Template syntheses using tris(ethane-1,2-diamine)cobalt(III) are a common route to produce cobalt(III)-sarcophagine complexes, which are noted for being kinetically inert. Current time information in Bangalore, IN. The complexation of Ni(II), Mn(II), and Ga(III) has also been well-documented. rsc.orgmdpi.comdntb.gov.uanih.gov For instance, a Gallium-68 (⁶⁸Ga) complex with a diaminosarcophagine derivative was shown to be exceptionally stable and inert to the dissociation of Ga³⁺ in vivo. rsc.org The coordination of Mg(II) has also been utilized, not for its stability in biological applications, but as a protecting group for the secondary amine sites on the sarcophagine cage during the synthesis of functionalized derivatives. dntb.gov.ua
The table below summarizes some of the transition metals known to form stable complexes with sarcophagine-type ligands.
| Metal Ion | Key Findings | Primary Application/Use | References |
|---|---|---|---|
| Copper (Cu²⁺, ⁶⁴Cu²⁺, ⁶⁷Cu²⁺) | Forms complexes of exceptional thermodynamic and kinetic stability. Rapid complexation under mild conditions. | PET Imaging, Radiotherapy | dntb.gov.uamdpi.comresearchgate.netnih.gov |
| Cobalt (Co³⁺, Co²⁺) | Forms kinetically inert complexes. Often used as a template in the synthesis of the sarcophagine cage. | Synthetic template, Redox studies | Current time information in Bangalore, IN.nih.gov |
| Gallium (Ga³⁺, ⁶⁸Ga³⁺) | Forms highly stable complexes that are inert to dissociation in vivo. | PET Imaging | rsc.org |
| Nickel (Ni²⁺) | Complexation is well-established, forming stable octahedral complexes. | Fundamental coordination chemistry studies | Current time information in Bangalore, IN.nih.gov |
| Manganese (Mn²⁺, Mn³⁺) | Forms stable complexes; studied for magnetic relaxation properties. | Magnetic Resonance Imaging (contrast agents) | mdpi.comdntb.gov.ua |
| Magnesium (Mg²⁺) | Forms labile complexes; used to protect secondary amines during ligand functionalization. | Synthetic intermediate | dntb.gov.ua |
Coordination with Lanthanide and Actinide Ions
In contrast to the extensive research on transition metal complexes, the direct coordination of sarcophagine ligands with lanthanide (Ln) and actinide (An) ions is not widely documented in scientific literature. The chemistry of f-block elements often involves higher coordination numbers (typically 8 or 9) and a preference for hard oxygen donor ligands, which differs from the preferences of the N₆ donor set of the sarcophagine cage designed for hexacoordinate metals. researchgate.netpageplace.de
While there is a vast body of work on the coordination chemistry of lanthanides and actinides with various other chelators, including polyoxometalates and macrocyclic polyaminopolycarboxylates, similar studies involving sarcophagine as the primary encapsulator are scarce. libretexts.orgrsc.orgsnmjournals.org Some research has described complex supramolecular assemblies where Co(III)-sarcophagine cations interact with lanthanide ions, but in these cases, the lanthanide ion is not encapsulated within the sarcophagine cavity. Instead, it acts as a linker or scaffolding ion in a larger crystal lattice structure, interacting with other ligands like p-sulfonatocalix rsc.orgarene. Therefore, the characteristic encapsulation that defines sarcophagine's coordination chemistry with transition metals has not been established for f-block elements.
Structural Analysis of Sarcophagine-Metal Complexes
Elucidation of Coordination Geometries and Isomeric Forms
The structural analysis of sarcophagine-metal complexes, primarily through single-crystal X-ray diffraction, reveals that they predominantly adopt a six-coordinate geometry. The metal ion is encapsulated by the six secondary amine nitrogen atoms of the ligand. The resulting coordination geometry is typically a distorted octahedron. Current time information in Bangalore, IN.rsc.org For some metal ions, the geometry can be described as lying between an octahedral and a trigonal prismatic arrangement.
The flexibility of the five-membered chelate rings (M-N-C-C-N) within the bicyclic structure allows for different isomeric forms. The most common isomers are described by the conformation of these ethylenediamine-like rings, denoted as lel (parallel to the molecule's three-fold axis) or ob (oblique to the axis). This gives rise to several potential isomers, such as lel₃, lel₂ob, lelob₂, and ob₃.
The specific metal ion and its electronic configuration significantly influence the preferred isomeric form and the degree of distortion from ideal geometries.
Cobalt(III) complexes , with a low-spin d⁶ configuration, strongly favor an octahedral geometry to maximize crystal field stabilization energy. Current time information in Bangalore, IN. DFT calculations show that the different isomers (e.g., Δ-ob₃, Δ-lel₃) of Co(III) sarcophagine complexes have similar free energies.
Copper(II) complexes , with a d⁹ configuration, are subject to Jahn-Teller distortion. This leads to a strong preference for the lel₃ isomer, which results in a geometry that is significantly distorted from octahedral and better described as a trigonal prism. This conformation is driven by the ligand adopting a more stable arrangement in this form.
The table below summarizes the observed coordination geometries for several metal-sarcophagine complexes.
| Metal Complex | Coordination Number | Geometry | Predominant Isomer/Conformation | References |
|---|---|---|---|---|
| [Co(sar)]³⁺ | 6 | Nearly regular Octahedral | - | Current time information in Bangalore, IN. |
| [Cu(sar)]²⁺ | 6 | Irregular (between Octahedral and Trigonal Prismatic) | lel₃ | |
| [Ga((NH₂)₂sar)]³⁺ | 6 | Distorted Octahedral | - | rsc.org |
| [Ni(sar)]²⁺ | 6 | Essentially Octahedral | - |
Impact of Ligand Preorganization on Metal Coordination Environment
The remarkable stability of sarcophagine-metal complexes is largely attributable to the high degree of preorganization of the ligand. Preorganization refers to how closely the conformation of the free ligand matches the conformation it must adopt to coordinate a metal ion. Sarcophagine is a macrobicyclic cryptand, meaning its three-dimensional cage structure is already formed before the metal ion is introduced. Current time information in Bangalore, IN.
This pre-formed cavity minimizes the entropic penalty and conformational strain energy associated with complexation. Unlike flexible, acyclic ligands that must undergo significant conformational changes to wrap around a metal ion, the sarcophagine ligand's donor atoms are already held in a suitable orientation for binding a hexacoordinate metal. This inherent structural rigidity is a key feature of the macrocyclic and cryptate effects, which lead to substantially higher thermodynamic stability and kinetic inertness compared to complexes with analogous non-cyclic ligands.
Crystal structure analyses show that the sarcophagine cage itself undergoes remarkably small variations in its dimensions upon binding different metal ions or protons, confirming its rigid and preorganized nature. mdpi.com Functionalization of the exterior of the cage, for example at the apical primary amine positions, has been shown to have little influence on the primary coordination sphere of the encapsulated metal. This robust, preorganized structure effectively "locks" the metal ion into place, dictating the coordination environment and contributing to the complexes' signature resistance to dissociation. Current time information in Bangalore, IN.
Table of Mentioned Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| Sar / sarcophagine | 3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane |
| (NH₂)₂sar / diamsar | 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane |
| p-sulfonatocalix rsc.orgarene | 4-sulfonatocalix rsc.orgarene |
Advanced Spectroscopic and Analytical Characterization Techniques
Solution-State Spectroscopic Methods
Solution-state analysis provides critical insights into the behavior of Sar chelates in a liquid medium, which often mimics biological environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand and Complex Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of sarcophagine ligands and their diamagnetic metal complexes in solution. Primarily, ¹H and ¹³C NMR are utilized to confirm the integrity of the ligand framework and to observe changes upon complexation.
For instance, the synthesis of functionalized sarcophagine ligands is routinely monitored by NMR to ensure the desired chemical modifications have occurred. The characterization of diamagnetic complexes, such as those with Mg(II), can be readily achieved using NMR spectroscopy. rsc.org Furthermore, ¹H NMR has been employed to investigate the host-guest chemistry of Co(III) sarcophagine complexes, revealing details about their interactions with other molecules in solution. researchgate.netacs.org In the development of bifunctional chelators, NMR spectra provide definitive evidence of the successful synthesis of precursors and final products. mdpi.com
| Compound Type | Nuclei Observed | Key Findings | Reference |
| Functionalized Sarcophagine Ligands | ¹H, ¹³C | Confirmation of synthetic modifications and purity. | mdpi.com |
| Mg(II)-Sarcophagine Complexes | ¹H, ¹³C | Characterization of the diamagnetic complex structure. | rsc.org |
| Co(III)-Sarcophagine Complexes | ¹H | Study of host-guest interactions and conformational analysis. | researchgate.netacs.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Structural Confirmation
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and its high-resolution (HR-MS) counterpart, is fundamental for confirming the molecular weight and composition of sarcophagine chelates. nih.gov This technique is especially crucial in the development of radiopharmaceutical conjugates, where a bifunctional sarcophagine chelator is attached to a larger biomolecule, such as a peptide or antibody.
ESI-MS is used to monitor the progress of conjugation reactions, for example, in the attachment of isothiocyanate-functionalized sarcophagine derivatives to the antibody trastuzumab. rsc.org The resulting mass spectra can determine the average ratio of chelators per antibody. rsc.org HR-MS provides highly accurate mass measurements, which are essential for the unambiguous identification of novel chelators and their conjugates, confirming their elemental composition. nih.gov For example, the molecular weights of newly synthesized functionalized sarcophagine chelators like BaMalSar and Mal₂Sar, and their conjugates with peptides, have been precisely determined using ESI-MS. thno.org
| Compound | Ionization Method | Key Finding | Reference |
| [Mg(CH₃)(p-NCS-Ph)sar]²⁺ | ESI-MS | Monitored reaction progress during synthesis. | rsc.org |
| Sar-trastuzumab conjugate | ESI-MS | Determined an average chelator-to-antibody ratio of 4:1. | rsc.org |
| BaMalSar | ESI-MS | Confirmed molecular weight with m/z for [M+H]⁺ of 705.4. | thno.org |
| Mal₂Sar | ESI-MS | Confirmed molecular weight with m/z for [M+H]⁺ of 827.5. | thno.org |
| AnAnSar | ESI-MS | Confirmed molecular weight with m/z for [M+H]⁺ of 525.4. | thno.orgnih.gov |
| BaBaSar | ESI-MS | Confirmed molecular weight with m/z for [M+H]⁺ of 583.4. | thno.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful method for studying the formation and stability of metal complexes with sarcophagine ligands. The electronic transitions within the complex, particularly d-d transitions for transition metals, give rise to characteristic absorption bands in the visible region of the spectrum.
UV-Vis spectrophotometric titrations are commonly performed to determine the stoichiometry and stability constants of the resulting complexes. acs.org For example, the complexation of Cu(II) with sarcophagine-based ligands can be monitored by observing the changes in the UV-Vis spectrum upon addition of the metal ion. The appearance of new absorption bands or shifts in existing bands provides evidence of complex formation. This technique has been instrumental in characterizing the Cu(II) complex of a triamidetriamine cryptand analogue of sarcophagine.
| System | Technique | Information Obtained | Reference |
| Cu²⁺-NO3S | UV-Vis Spectrophotometric Titration | Determined complex stoichiometry and stability constants. | acs.org |
| Cu(II) with triamidetriamine cryptand | UV-Vis Absorption Spectroscopy | Characterized the formation and electronic properties of the complex. |
Luminescence Spectroscopy for Metal Ion Probes
While not as extensively documented for sarcophagine chelates as other techniques, luminescence spectroscopy holds potential for their application as metal ion probes. The principle relies on changes in the fluorescence properties of a molecule upon binding to a metal ion. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.
Schiff base molecules, which share some coordination chemistry principles with chelating ligands, have been widely developed as fluorescent probes for various metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺, often operating via a photo-induced electron transfer (PET) mechanism. nih.govresearchgate.net Although specific studies focusing solely on the intrinsic luminescence of sarcophagine complexes as probes are less common, the functionalization of the sarcophagine cage with fluorophores could create highly sensitive and selective metal ion sensors. The inherent stability of the Sar-metal complex would provide a robust platform for such applications.
Solid-State Structural Characterization
Solid-state analysis provides definitive information about the three-dimensional structure of sarcophagine complexes, which is crucial for understanding their coordination chemistry and physical properties.
X-ray Crystallography and Single-Crystal Diffraction of Sarcophagine Complexes
Numerous crystal structures of metal-sarcophagine complexes have been reported, confirming the encapsulating nature of the ligand. For instance, the structure of a Ga(III) sarcophagine complex revealed a distorted octahedral geometry with the gallium ion coordinated to all six nitrogen atoms of the cage. nih.gov Similarly, Cu(II) complexes of sarcophagine ligands adopt a distorted octahedral geometry, with the six secondary amines coordinated to the central metal ion. rsc.org These structural studies have also shown that while the core metal-sarcophagine unit is unique for each metal, the conformation can be sensitive to the counter-anions present in the crystal lattice. nih.govresearchgate.net
| Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |
| [Ga-(1-NH₃-8-NH₂-sar)]⁴⁺ | Ga(III) | Distorted Octahedral | Ga³⁺ coordinated to six nitrogen atoms. | nih.gov |
| [Cu(sarcophagine)]²⁺ | Cu(II) | Distorted Octahedral | All six secondary amines are coordinated to the metal ion. Jahn-Teller distortion is observed but constrained by the macrobicyclic ligand. | rsc.org |
| Co(III) complex of cryptand 7 | Co(III) | Octahedral | Three facial deprotonated amido-donors and three facial amine donor groups. | |
| Cu(II) complex of cryptand 10 | Cu(II) | Square Planar | Two amine and two deprotonated amido donor groups. |
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| Sar | Sarcophagine (3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane) |
| BaMalSar | Bifunctional chelator with one benzoic acid and one maleimide (B117702) group |
| Mal₂Sar | Bifunctional chelator with two maleimide groups |
| AnAnSar | Bifunctional chelator with two aniline (B41778) groups |
| BaBaSar | Bifunctional chelator with two benzoic acid groups |
| Trastuzumab | Monoclonal antibody |
| NO3S | 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacyclononane |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |
| PET | Positron Emission Tomography |
| ESI-MS | Electrospray Ionization Mass Spectrometry |
| HR-MS | High-Resolution Mass Spectrometry |
| NMR | Nuclear Magnetic Resonance |
| UV-Vis | Ultraviolet-Visible |
Radiochemical Purity and Yield Determination (for Radiometal Complexes)
The assessment of radiochemical purity and the determination of radiochemical yield are critical quality control steps in the synthesis of radiometal complexes involving Sar chelates, particularly for applications in nuclear medicine. These parameters ensure that the radionuclide is successfully incorporated into the chelator and that the final product is free from unchelated radionuclides and other radiolabeled impurities.
Standard methods for these determinations include radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC). In radio-TLC, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity along the plate is measured with a radiation detector, allowing for the separation and quantification of the desired radiometal-Sar complex from free radiometal. For instance, the radiochemical purity of ⁶⁴Cu-labeled immunoconjugates using a Sar-derivative has been determined to be greater than 95% using radio-TLC. rsc.org
Radio-HPLC is a more sophisticated and quantitative method. The radiolabeled mixture is injected into an HPLC system equipped with a radiation detector (in addition to standard detectors like UV). This technique allows for the separation of the product based on its retention time, providing precise quantification of the radiochemical purity. For many ⁶⁴Cu-Sar complexes, radio-HPLC is the preferred method for quality control. google.comthno.org
Research findings consistently demonstrate the high efficiency of radiolabeling with Sar-based chelators. For example, bifunctional Sar chelators conjugated to targeting moieties like RGD peptides can be labeled with ⁶⁴Cu with radiochemical yields often exceeding 90% and radiochemical purities greater than 98%. thno.orgnih.gov The labeling process is notably efficient, often completed within 5 to 10 minutes at room temperature or slightly elevated temperatures (e.g., 37-40 °C) and under mild pH conditions (typically pH 5.0-5.5). google.comthno.orgrsc.orgmdpi.com Even without purification, some ⁶⁴Cu-Sar complexes have shown radiochemical purity greater than 95%. mdpi.com The high stability of these complexes is also noteworthy; for instance, ⁶⁴Cu-Sar complexes exhibit high kinetic inertness, with more than 98% remaining intact after 4 hours in mouse serum. rsc.org
Table 1: Radiochemical Yield and Purity of Various ⁶⁴Cu-Sarcophagine Complexes
Computational and Theoretical Investigations of Sarcophagine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a crucial method for clarifying the electronic structure and the specifics of bonding in sarcophagine-metal complexes. researchgate.netmdpi.com These calculations deliver a quantum mechanical portrayal of the system, shedding light on orbital interactions, the distribution of charges, and the covalent characteristics of the metal-ligand bonds. mdpi.commdpi.com
DFT has been utilized by researchers to probe the complex bonding between different metal ions and the sarcophagine ligand. researchgate.net Investigations have demonstrated that the nitrogen donor atoms of the sar cage establish robust coordinate bonds with the enclosed metal ion. DFT is capable of quantifying the strength of these bonds and accurately describing the geometry of the resultant complex. scirp.org For example, calculations performed on cobalt(III) sarcophagine complexes have offered insights into their geometries and electronic properties. researchgate.net
A significant area of study using DFT is the charge distribution within the complex. mdpi.com The calculations can illustrate electron density, showing the extent of charge transfer from the ligand to the metal ion. This data is key to understanding the complex's reactivity and its interactions with biological molecules.
Table 1: Selected DFT-Calculated Parameters for Metal-Sarcophagine Complexes This table is for illustrative purposes and the values are hypothetical.
| Complex | Metal-Nitrogen Bond Length (Å) | Calculated Redox Potential (V vs. SHE) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| [Cu(sar)]²⁺ | 2.05 | +0.15 | 3.5 |
| [Ni(sar)]²⁺ | 2.08 | +0.40 | 4.1 |
| [Co(diamsar)]³⁺ | 1.98 | +0.25 | 4.5 |
| [⁶⁴Cu(AnAnSar)]²⁺ | 2.04 | +0.18 | 3.6 |
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions
While DFT offers a static depiction of electronic structure, Molecular Dynamics (MD) simulations present a dynamic portrayal of sarcophagine-metal complexes in solution. calvin.edu MD simulations track the movement of atoms and molecules over time, yielding insights into the ligand's conformational adaptability and the stability of the metal-ligand coordination sphere within a solvated environment. calvin.edufrontiersin.org
MD simulations have been employed to examine the conformational possibilities of the sarcophagine ligand. The cage-like structure can assume various conformations, and MD can pinpoint the most stable forms and the energy barriers separating them. This is especially relevant for understanding the process of metal ion encapsulation and release.
A primary use of MD is to evaluate the stability of the metal complex in an aqueous solution. mdpi.comrsc.org These simulations can uncover the interactions between the complex and nearby water molecules, predicting whether the metal ion will stay securely encased. This is crucial for applications like in vivo imaging, where the complex must stay intact to avert the release of potentially harmful free metal ions. nih.govrsc.org
Additionally, researchers have used MD simulations to look into the interactions of functionalized sarcophagine complexes with biological targets. researchgate.net By simulating the complex with a protein or another biomolecule, it's possible to forecast binding modes and approximate binding affinity. This knowledge is priceless for the logical design of targeted therapeutic or diagnostic agents.
Prediction of Complex Stability and Reactivity Profiles
Computational methods are increasingly being used to forecast the thermodynamic stability and kinetic inertness of sarcophagine complexes. nih.gov These predictions are essential for screening potential candidates for different uses before engaging in lengthy and costly experimental synthesis.
Thermodynamic stability is frequently evaluated by calculating the free energy of complex formation. This can be done by merging quantum mechanical calculations for electronic energy with statistical mechanics for entropic and thermal effects. By comparing the calculated free energies of formation for various metal ions with the same sarcophagine ligand, or for one metal ion with different sarcophagine derivatives, their relative stabilities can be ranked. For instance, sarcophagine derivatives are known to form exceptionally stable complexes with copper(II). researchgate.netmdpi.com
Kinetic inertness, relating to the speed at which the metal ion separates from the ligand, is another vital factor. rsc.org Computational techniques, such as transition state theory paired with DFT calculations, can be used to approximate the activation energy for the dissociation. A high activation energy barrier suggests a kinetically inert complex, which is very desirable for in vivo applications. nih.govrsc.org
The reactivity profiles of sarcophagine complexes can also be computationally predicted. DFT-based reactivity descriptors, for example, can identify the most reactive sites in the molecule. researchgate.net This information can be used to foresee how the complex will interact with other molecules and to create functionalized sarcophagine ligands with particular reactivity patterns.
In Silico Ligand Design and Optimization Strategies
The knowledge acquired from DFT and MD simulations is being applied to the in silico design and enhancement of new sarcophagine ligands. unipi.itresearchgate.netresearchgate.net This computationally-guided method speeds up the finding of new chelators with customized features for particular uses.
The design process frequently commences with a known sarcophagine framework. Functional groups are then computationally attached to the ligand's backbone, and the characteristics of the resulting virtual complexes are assessed using the methods previously mentioned. For instance, if the aim is to create a new PET imaging agent, the design approach might concentrate on adding functional groups that boost labeling efficiency with a certain radionuclide or improve the pharmacokinetic traits of the complex. nih.govnih.gov
High-throughput virtual screening is an effective in silico method where extensive libraries of virtual sarcophagine derivatives are computationally created and examined for desired characteristics. chemrxiv.org This permits the swift recognition of promising candidates for more experimental research.
Machine learning models are also being incorporated into the design process. chemrxiv.org By training models on current experimental and computational data, the properties of new sarcophagine complexes can be predicted with great speed and precision. This data-focused strategy has significant potential for quickening the development of the next generation of sarcophagine-based technologies.
Pre Clinical and in Vitro Research Applications of Sarcophagine Chelates
Development of Radiometal Chelates for Molecular Imaging Probes
The cage-like structure of sarcophagine derivatives provides a robust framework for securely encapsulating radiometals, a critical feature for in vivo applications. rsc.orgclaritypharmaceuticals.com This has led to extensive research in developing sarcophagine-based chelates for molecular imaging, particularly for Positron Emission Tomography (PET). mdpi.comnih.gov The unique properties of these chelates allow for their use with a range of biologics, including peptides and antibodies, to target specific disease sites. claritypharmaceuticals.com
Optimization of Radiolabeling Efficiency and Specific Activity
A key advantage of sarcophagine chelates is their high radiolabeling efficiency under mild conditions. thno.orgnih.gov For instance, Ba₃Sar can be efficiently labeled with ⁶⁴Cu at 40°C in 20 minutes with a radiochemical purity greater than 95% even without purification. nih.gov Further studies have shown that radiolabeling can also be achieved in basic conditions, which is beneficial for acid-sensitive bioligands. nih.gov For example, at pH 7.4 and 8.5, radiolabeling yields of 71% and 81% respectively were achieved after 30 minutes at 40°C. nih.gov
The specific activity of these radiolabeled conjugates is another crucial parameter. Researchers have demonstrated the ability to achieve high specific activity, with values around 200-300 mCi/µmol for ⁶⁴Cu-labeled RGD peptide conjugates and as high as 500 mCi/µmol for other derivatives. thno.orgmdpi.comsnmjournals.org The ability to achieve high specific activity is important for sensitive in vivo imaging.
Radiolabeling Efficiency of Sarcophagine Chelates with ⁶⁴Cu
| Chelator | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Specific Activity (mCi/µmol) |
|---|---|---|---|---|---|
| Ba₃Sar | 5.5 | 40 | 20 | >95 | Not specified |
| Ba₃Sar | 7.4 | 40 | 30 | 71 | Not specified |
| Ba₃Sar | 8.5 | 40 | 30 | 81 | Not specified |
| BaMalSar-RGD | Not specified | Not specified | 10 | >90 | ~200-300 |
| Mal₂Sar-RGD₂ | Not specified | Not specified | 10 | >90 | ~200-300 |
| Sar-CO-rituximab | Not specified | Room Temp | Not specified | 98 | High |
| ⁶⁴Cu-Ba₃Sar | Not specified | Not specified | Not specified | Not specified | 500 |
In Vitro Stability Assessments (e.g., Serum Stability)
The in vitro stability of radiometal-sarcophagine complexes is a critical determinant of their suitability for in vivo applications. Numerous studies have demonstrated the exceptional stability of these complexes. For example, ⁶⁴Cu-Ba₃Sar showed no significant dissociation of ⁶⁴Cu after 6 hours of incubation in phosphate-buffered saline (PBS) and up to 20 hours in mouse serum. mdpi.comsnmjournals.org This high stability is attributed to the cross-bridged and cage-like structure of the sarcophagine ligand, which effectively sequesters the radiometal. mdpi.com This kinetic inertness prevents the transchelation of the radiometal to other biological molecules in vivo, a common problem with less stable chelators. claritypharmaceuticals.com
Target-Specific Conjugation Strategies and Bioconjugate Synthesis
To direct the radiometal-sarcophagine complex to a specific biological target, it must be conjugated to a targeting moiety, such as a peptide or an antibody. Researchers have developed various bifunctional sarcophagine chelators with reactive functional groups to facilitate this conjugation. thno.orgnih.gov These functional groups, including amino, carboxyl, and maleimide (B117702) groups, allow for straightforward conjugation to biomarkers through common reactions like amide bond formation or thiol-maleimide coupling. nih.govresearchgate.net
For instance, chelators like BaMalSar and Mal₂Sar, which contain maleimide groups, have been successfully conjugated to the cyclic peptide c(RGDyC) for targeting integrins. thno.orgnih.govresearchgate.net Similarly, AnAnSar, with two reactive amino groups, can be coupled to the carboxyl groups of biomarkers. nih.gov These strategies enable the creation of a wide range of targeted imaging probes.
In Vivo Biodistribution and Pharmacokinetic Studies in Animal Models (e.g., Tumor Xenografts)
In vivo studies in animal models are essential to evaluate the biodistribution and pharmacokinetics of sarcophagine-based radiopharmaceuticals. These studies have consistently demonstrated the high in vivo stability of ⁶⁴Cu-sarcophagine complexes, characterized by low accumulation of radioactivity in non-target tissues like the liver. mdpi.comsnmjournals.org For example, in mice injected with ⁶⁴Cu-Ba₃Sar, the liver uptake was only slightly higher than that in blood and muscle at 30 minutes post-injection, indicating minimal release of free ⁶⁴Cu. mdpi.com
Biodistribution of ⁶⁴Cu-labeled Sarcophagine Conjugates in U87MG Tumor-Bearing Mice (%ID/g)
| Conjugate | 1 h p.i. | 4 h p.i. | 20 h p.i. |
|---|---|---|---|
| ⁶⁴Cu-BaMalSar-RGD | 3.02 ± 0.20 | 2.55 ± 0.43 | 2.05 ± 0.18 |
| ⁶⁴Cu-Mal₂Sar-RGD₂ | 5.56 ± 0.38 | 5.01 ± 0.19 | 3.81 ± 0.14 |
Exploration of Theranostic Capabilities in Animal Models
The use of copper isotopes with both diagnostic (⁶⁴Cu) and therapeutic (⁶⁷Cu) properties has led to the exploration of sarcophagine chelates in theranostics. claritypharmaceuticals.com The stable chelation of both isotopes by the sarcophagine cage allows for the development of matched pairs of diagnostic and therapeutic agents. rsc.orgsnmjournals.org
Preclinical studies have shown promising results. For example, [⁶⁴Cu]CuSar-trastuzumab demonstrated high tumor uptake and retention in mice with HER2+ tumors, while the therapeutic counterpart, [⁶⁷Cu]CuSar-trastuzumab, showed significant therapeutic efficacy in the same model. rsc.orgresearchgate.net Similarly, SAR-bisPSMA, which targets the prostate-specific membrane antigen (PSMA), is being investigated in clinical trials for both imaging with ⁶⁴Cu and therapy with ⁶⁷Cu for metastatic castrate-resistant prostate cancer. claritypharmaceuticals.com
Catalytic Applications of Sarcophagine-Metal Complexes
While the primary focus of sarcophagine chelate research has been in radiopharmaceuticals, there is emerging interest in their catalytic applications. The ability of the sarcophagine cage to stabilize metal ions in specific coordination environments suggests their potential use as catalysts. Research in this area includes the investigation of cobalt(III) sarcophagine complexes as potential catalysts for reactions such as hydrogen production. researchgate.netdntb.gov.ua Further exploration is needed to fully realize the catalytic potential of these robust metal complexes.
Investigation in Homogeneous Catalysis
The robust nature of metal-sarcophagine complexes makes them candidates for applications in homogeneous catalysis, where a catalyst exists in the same phase as the reactants. fiveable.me The encapsulation of a metal ion within the sarcophagine cage can enhance its stability and influence its reactivity, potentially leading to highly active and selective catalysts. iupac.orgrsc.org For instance, copper-DiAmSar complexes have been noted for their potential catalytic functions in organic transformations, where the coordinated copper ion could facilitate the cleavage or formation of bonds within a substrate molecule. Furthermore, the generation of functionalized amphiphiles through the reductive alkylation of amino-sarcophagines bound to Mg(II) or Cu(II) demonstrates a practical catalytic process. researchgate.net While this remains an emerging area of investigation, the inherent stability and tunable nature of sarcophagine chelates suggest a promising frontier for the development of novel catalytic systems. mie-u.ac.jp
Exploration in Redox and Organic Transformation Reactions
The sarcophagine cage provides a unique platform for studying and controlling redox chemistry and for directing organic reactions. The redox potentials of encapsulated metal ions can be finely tuned by modifying the substituents on the cage framework. This is crucial for their potential use as electron-transfer agents in various chemical and biological applications. publish.csiro.au
Research has shown that derivatizing the amine groups on cobalt(III)-sarcophagine complexes with groups like methylamides or arylimines significantly alters their redox properties. publish.csiro.au Similarly, manganese-sarcophagine complexes exhibit accessible Mn(III)/Mn(IV) redox chemistry, opening avenues for their use in oxidation reactions. fsu.edu The manganese(II) sarcophagine complex can be readily oxidized to the manganese(III) state, with a standard potential (E°′) of +0.53 V. researchgate.net
Beyond the redox activity of the metal center, the sarcophagine ligand itself can be the site of controlled organic transformations. The coordinated metal ion acts as a protecting group, directing the reactivity of the ligand. For example, the carboxymethylation of diaminosarcophagine (DiAmSar) can be precisely controlled. acs.org In its free form, alkylation occurs at the secondary nitrogens, but when complexed to Cu(II) or Co(III), the reaction is directed exclusively to the primary amino groups at the cap of the cage. acs.org This metal-directed synthesis allows for the creation of specific functionalized chelates that would be difficult to produce otherwise, highlighting the utility of these complexes in sophisticated organic synthesis. researchgate.net
Sensing and Detection Systemsresearchgate.net
The unique structural and electronic properties of sarcophagine chelates are being explored for the development of advanced sensing and detection systems.
Development of Fluorescent and Luminescent Probes for Analyte Detection
The development of sarcophagine-based fluorescent or luminescent probes that "turn-on" or shift wavelength upon analyte binding is a specialized area of research. beilstein-journals.orgnih.govmdpi.com The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT) or fluorescence resonance energy transfer (FRET), which can be modulated by the binding of a target molecule. nih.govfrontiersin.org While the broader field of fluorescent probes is extensive, applications utilizing the sarcophagine cage as the core recognition unit are emerging. More commonly, sarcophagine derivatives have been investigated for their ability to induce fluorescence quenching, a "turn-off" mechanism that forms the basis for the chemosensors discussed in the following section.
Chemosensors for Specific Metal Ions and Biomolecules
Sarcophagine derivatives have been successfully developed as chemosensors, which are molecules designed to signal the presence of a specific analyte through a detectable change, such as fluorescence. wikipedia.org A notable application is the use of 1,8-diaminosarcophagine (DiAmSar) as a chemosensor for detecting and quantifying crucial transport proteins in the bloodstream.
In vitro studies have demonstrated that DiAmSar and its cobalt complex can effectively bind to Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). nih.govcivilica.com This interaction leads to the quenching of the intrinsic fluorescence of the albumin proteins through a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the sensor (DiAmSar) and the protein. nih.govsigmaaldrich.com The efficiency of this quenching is proportional to the concentration of the protein, allowing for its quantification. Detailed spectroscopic and molecular docking studies have elucidated the binding constants and thermodynamic parameters of these interactions, confirming a high binding affinity driven primarily by hydrophobic forces. nih.govresearchgate.net
Table 1: Binding and Thermodynamic Parameters for the Interaction of DiAmSar with Serum Albumins nih.gov
| Parameter | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) |
|---|---|---|
| Stern-Volmer Quenching Constant (Ksv) (M⁻¹) | 0.372 x 10³ | 0.640 x 10³ |
| Binding Constant (Ka) at 298 K (M⁻¹) | 2.01 x 10³ | 5.70 x 10³ |
| Number of Binding Sites (n) | ~1 | ~1 |
| Enthalpy Change (ΔH°) (kJ mol⁻¹) | +15.54 | +29.41 |
| Entropy Change (ΔS°) (J mol⁻¹ K⁻¹) | +129.5 | +176.4 |
This interactive table summarizes key data from fluorescence quenching experiments, illustrating the affinity of DiAmSar for serum albumins.
Bioinorganic Chemistry and Cellular Interactions (In Vitro Studies)sigmaaldrich.comacs.org
The exceptional kinetic and thermodynamic stability of sarcophagine complexes makes them valuable tools in bioinorganic chemistry to probe complex cellular processes. nih.gov Their inertness ensures that the complex remains intact in biological media, allowing researchers to study its effect as a single entity.
Mechanistic Studies of Metal Ion Regulation in Cellular Systems
Cellular metal ion homeostasis is a tightly regulated process involving a host of transporters and chaperones that control the concentration and location of metal ions. nih.govembopress.org While sarcophagine chelates are generally too stable to study labile metal pools, their inert nature makes them ideal for use as specific, stable inhibitors to probe the function of ion transport systems.
A significant example is the use of cobalt(III) cage complexes with sarcophagine-like ligands to study the mitochondrial calcium uniporter (MCU), a critical channel for calcium ion uptake into mitochondria. nih.govescholarship.org By systematically assessing a series of these cobalt complexes with varying charges and substituents, researchers can investigate structure-activity relationships. nih.gov In these in vitro studies using permeabilized cells, a complex named [Co(sen)]³⁺ was identified as a potent MCU inhibitor, with IC₅₀ values in the nanomolar range. nih.govescholarship.org The use of such inert sarcophagine-based inhibitors allows for the precise dissection of the role of the MCU in cellular signaling and bioenergetics, demonstrating a powerful application of these chelates as tools in bioinorganic research to understand cellular machinery. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym | Systematic Name |
|---|---|---|
| Sarcophagine | Sar | 3,6,10,13,16,19-Hexaazabicyclo[6.6.6]icosane |
| Diaminosarcophagine | DiAmSar, NH₂-Sar-cage | 1,8-Diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane |
| [Co(sen)]³⁺ | - | 5-(4-amino-2-azabutyl)-5-methyl-3,7-diaza-1,9-nonanediamine cobalt(III) |
| Human Serum Albumin | HSA | - |
Impact on Enzyme Activity and Inhibition Mechanisms (in vitro)
The in vitro interaction of sarcophagine chelates with enzymes is primarily centered on their potent ability to bind metal ions, which are essential cofactors for a wide range of enzymatic reactions. The fundamental mechanism of inhibition by these chelating agents often involves the sequestration of a catalytically critical metal ion from the enzyme's active site. bgc.ac.innih.gov This action renders the enzyme inactive.
Metal-dependent enzymes, or metalloenzymes, rely on a coordinated metal ion (such as zinc, copper, or cobalt) to maintain their structural integrity or to participate directly in the catalytic process. bgc.ac.in Sarcophagine and its derivatives, with their cage-like structure containing six nitrogen atoms, form exceptionally stable complexes with divalent metal ions like copper(II). smolecule.comdovepress.com This high affinity allows them to effectively compete for and strip metal ions from enzymes. bgc.ac.in
The inhibition mechanism can be classified as a form of non-competitive inhibition, where the chelator does not bind to the same active site as the substrate but rather to the metal cofactor. bgc.ac.in In this scenario, increasing the concentration of the substrate will not overcome the inhibitory effect because the enzyme itself has been rendered non-functional. bgc.ac.in This is analogous to the mechanism employed by Tissue Inhibitors of Metalloproteinases (TIMPs), which inhibit matrix metalloproteinases (MMPs) by chelating the catalytic zinc ion (Zn²⁺) within the enzyme's active site. nih.gov
While specific studies detailing the inhibition of isolated enzymes by sarcophagine chelates are focused on their application in radiopharmaceuticals, the principle remains a cornerstone of their biochemical activity. The very stability that makes them excellent carriers for radioisotopes like copper-64 (⁶⁴Cu) also makes them potent inhibitors of endogenous metalloenzymes if the chelated metal is not delivered to a specific target. smolecule.comdovepress.com
Modulation of Cellular Metal Uptake and Trafficking by Modified Compounds (in vitro)
Sarcophagine chelates are not only effective at binding metals but can also be modified to influence how these metals are taken up and trafficked within cells. smolecule.com The inherent structure of the sarcophagine cage and the functional groups attached to it can be tailored to alter properties like lipophilicity, which in turn dictates the mechanism of cellular entry. dovepress.comrsc.org
For instance, when a copper ion is complexed with a lipophilic sarcophagine-based chelator, the resulting complex can bypass the cell's natural metal transport proteins (like the copper transporter 1, CTR1) and instead enter the cell via passive diffusion across the cell membrane. dovepress.comrsc.org Once inside the cell, the fate of the metal ion depends on the stability and redox properties of the complex. Some complexes are designed to be highly stable, effectively delivering the metal to a specific intracellular location without releasing it. rsc.org In other cases, the complex may be designed to be "metastable," where intracellular reduction leads to the dissociation of the complex and the release of the metal ion, which can then enter native metabolic pathways or be trapped by intracellular macromolecules. dovepress.comnih.gov
Research has focused on creating multifunctional sarcophagine derivatives to optimize these properties. By attaching different functional groups, scientists can modulate solubility and interaction with cell membranes. researchgate.net For example, adding a second chelator to a sarcophagine-based compound was hypothesized to enhance water solubility and potentially reduce liver uptake of the complex. researchgate.net The ability to conjugate sarcophagine chelators to targeting molecules like antibodies further refines cellular uptake, directing the entire metal-chelate-antibody conjugate to specific cell types. rsc.org This strategy allows for the targeted delivery of metal ions, such as the radionuclide ⁶⁴Cu, directly into cancer cells, as demonstrated with conjugates of the anti-EGFR antibody, cetuximab. rsc.org
Future Directions and Emerging Research Avenues
Design of Environmentally Responsive Sarcophagine Systems
A significant emerging trend in chelator design is the development of "smart" systems that can respond to specific environmental cues within the body. This approach aims to create agents that are activated or alter their properties only at the target site, such as a tumor, which is often characterized by a unique microenvironment (e.g., lower pH or hypoxic conditions).
pH-Responsive Systems: The acidic microenvironment of tumors offers a prime target for responsive sarcophagine systems. Researchers are exploring the incorporation of pH-sensitive moieties into the sarcophagine cage structure. For instance, modifying the chelator with ionizable groups can alter the complex's charge and rigidity in response to pH changes. This change can, in turn, affect its interaction with target cells or its imaging signal. While direct research on pH-responsive sarcophagine chelates is still nascent, proof-of-concept studies with other chelating systems, such as those used in Magnetic Resonance Imaging (MRI), have demonstrated the viability of this strategy. au.dk For example, paramagnetic polymer micelles incorporating ionizable blocks show a significant, reversible change in their magnetic resonance properties in response to pH variations, a principle that could be adapted to sarcophagine-based PET agents. au.dk
Redox-Responsive Systems: The hypoxic (low oxygen) and reductive environment of many solid tumors presents another opportunity for targeted activation. Sarcophagine derivatives could be designed with redox-sensitive linkers that are cleaved under these conditions, releasing the radiometal or activating a therapeutic payload. The inherent redox chemistry of the chelated metal ion itself, such as the Cu(II)/Cu(I) couple, is a critical factor. researchgate.net The stability of the sarcophagine cage generally protects the copper ion from in vivo reduction, which is a key advantage over less stable chelators. However, future designs might intentionally create less stable derivatives where the release or change in the copper's oxidation state is triggered by the tumor's reductive environment, thereby activating the agent at the desired location. The interaction between chelating agents and biologically relevant redox molecules like ascorbic acid has been studied, showing that the stability of the metal complex can be highly dependent on the surrounding chemical environment and pH. mdpi.com
| Stimulus | Mechanism of Action | Potential Application |
| Low pH (Acidity) | Protonation of functional groups on the Sar ligand, altering charge, conformation, and/or solubility. | Tumor-specific activation of imaging or therapeutic signal. |
| Redox Potential (Hypoxia) | Reduction of the Cu(II) center to Cu(I) or cleavage of a redox-sensitive linker. | Targeted release of the radiometal or activation of a cytotoxic payload in hypoxic tumor regions. |
Integration with Nanotechnology and Advanced Materials for Hybrid Constructs
The convergence of sarcophagine chemistry with nanotechnology is paving the way for highly sophisticated, multifunctional radiopharmaceuticals. By attaching sarcophagine chelates to nanoparticles or other advanced materials, researchers can combine the precise radiometal chelation of Sar with the unique physical and biological properties of the nanomaterial. 111.68.96researchgate.net
Nanoparticle Conjugation: Sarcophagine chelates are being integrated with various nanocarriers. acs.org This approach allows for the delivery of a higher payload of radionuclides to the target site, potentially enhancing both imaging signals and therapeutic effects. The modular design of these nanomedicines enables the straightforward incorporation of sarcophagine chelators for radiolabeling. acs.org For example, studies have demonstrated the successful conjugation of sarcophagine derivatives to phage particles and polymeric nanoparticles for targeted cancer imaging. acs.orgnih.gov These hybrid constructs benefit from the enhanced permeability and retention (EPR) effect in tumors while the sarcophagine cage ensures the stable attachment of the radiometal, reducing off-target accumulation. snmjournals.org
Graphene Oxide-Based Hybrids: Graphene oxide (GO) has emerged as a particularly interesting material for creating hybrid constructs. graphene-info.comnih.gov GO possesses a large surface area, is dispersible in water, and has abundant oxygen-containing functional groups (hydroxyl, epoxy, carboxyl) that can be used for covalent attachment of molecules like sarcophagine chelates. graphene-info.comsigmaaldrich.comresearchgate.net The resulting Sar-GO hybrid could serve as a platform for dual-modality imaging or combination therapy, carrying both a radionuclide (chelated by Sar) and a chemotherapeutic drug. The inherent properties of GO can be leveraged for various biomedical applications, including as a scaffold in tissue engineering or as a component in biosensors. nih.gov
| Hybrid Material | Sarcophagine Role | Key Advantages | Representative Research |
| Polymeric Nanoparticles | Stable chelation of 64Cu for PET imaging. | Modular design, enhanced circulation times, potential for high payload. | Development of PET probes for investigating nanomedicine uptake in brain cancer. acs.org |
| Bacteriophage Particles | Attachment of 64Cu for PET imaging of cancer. | Biological targeting capabilities, genetic programmability. | Targeted phage particles for imaging integrin expression in tumors. nih.gov |
| Graphene Oxide (GO) Sheets | Covalent attachment for radiolabeling. | High surface area for drug loading, potential for multi-modal applications. | Explored for drug delivery and biomedical applications. nih.govresearchgate.net |
Expansion to Novel Radiometal Isotopes and Emerging Applications
While sarcophagine chelates are most famously associated with copper isotopes (64Cu and 67Cu), their robust cage structure makes them promising candidates for stably chelating other radiometals for new diagnostic and therapeutic ("theranostic") applications. snmjournals.orgnih.govrsc.org The ability to use the same chelator for both an imaging isotope and a therapeutic isotope of the same element is a significant advantage, as it ensures that the biodistribution of the diagnostic agent accurately predicts the dosimetry of the therapeutic agent. nih.govrsc.org
The theranostic pair of 64Cu (for PET imaging) and 67Cu (for β⁻ therapy) is a prime example of this concept in action, with several Sar-based agents being investigated in clinical trials. snmjournals.orgrsc.orgsnmjournals.org Beyond copper, there is growing interest in adapting sarcophagine chelators for other emerging radiometal pairs. researchgate.net
Emerging Theranostic Pairs:
Scandium-44/Scandium-47 (44Sc/47Sc): 44Sc is a positron emitter suitable for PET imaging, while 47Sc is a β⁻ emitter with therapeutic potential. Developing a Sar-based chelator that can stably complex both scandium isotopes would provide a powerful new theranostic tool.
Terbium Isotopes (e.g., 149Tb, 152Tb, 155Tb, 161Tb): The element terbium offers a suite of isotopes with different decay characteristics suitable for α-therapy, β⁻-therapy, PET imaging, and SPECT imaging. A versatile chelator like sarcophagine could be instrumental in harnessing the "Swiss army knife" potential of terbium radioisotopes.
The primary challenge lies in matching the coordination preferences of these new radiometals with the sarcophagine cavity. This may require chemical modification of the sarcophagine backbone to optimize complex stability. The successful development of such chelators is of unabated interest in the radiopharmaceutical community. acs.org
| Radiometal Isotope | Decay Type | Primary Application | Significance for Sarcophagine Research |
| Copper-64 (64Cu) | β+, β⁻, EC | PET Imaging, Therapy | Well-established; the benchmark for Sar chelates. mdpi.comthno.orgnih.gov |
| Copper-67 (67Cu) | β⁻ | Radionuclide Therapy | Forms a theranostic pair with 64Cu. snmjournals.orgrsc.org |
| Scandium-47 (47Sc) | β⁻ | Radionuclide Therapy | Potential theranostic pair with 44Sc; requires Sar modification. researchgate.net |
| Cerium-134 (134Ce) | EC | PET Imaging (via 134La daughter) | An emerging isotope for which stable chelators are needed. |
| Lead-203/Lead-212 (203Pb/212Pb) | γ / α, β⁻ | SPECT Imaging / Therapy | Established theranostic pair needing optimal chelators. acs.org |
High-Throughput Screening and Combinatorial Approaches in Ligand Discovery
The traditional synthesis of new chelators is often a meticulous, step-by-step process. nih.govresearchgate.net To accelerate the discovery of next-generation sarcophagine ligands with superior properties, researchers are beginning to look towards more modern drug discovery methodologies.
Combinatorial Chemistry: This approach involves the rapid synthesis of a large library of related but structurally distinct sarcophagine derivatives. By systematically varying the functional groups attached to the sarcophagine cage, it is possible to create thousands of unique chelator candidates. For instance, different functional groups can be introduced at either end of the Sar cage to create libraries of homo- and hetero-functionalized chelators. thno.orgnih.gov This allows for the exploration of how different functionalities impact properties like radiolabeling efficiency, stability, and biological targeting.
High-Throughput Screening (HTS): Once a combinatorial library of sarcophagine derivatives has been created, HTS methods can be employed to rapidly evaluate their performance. This could involve automated assays to measure:
Radiolabeling Efficiency: Quickly identifying which ligands complex the desired radiometal with high yield under mild conditions. nih.gov
Complex Stability: Screening for ligands that form highly stable complexes in human serum or in the presence of competing metal ions. researchgate.net
Target Binding Affinity: For bifunctional chelators conjugated to a targeting vector, HTS can identify candidates that retain high affinity for their biological target. acs.org
While the direct application of large-scale combinatorial chemistry and HTS to sarcophagine discovery is still an emerging field, the principles are well-established in broader medicinal chemistry. acs.org Applying these techniques will be crucial for efficiently navigating the vast chemical space of possible sarcophagine modifications to identify optimal chelators for new and challenging applications. The synthesis of various bifunctional sarcophagine derivatives like AmBaSar, BaBaSar, and AnAnSar represents the foundational work for building such libraries. thno.orgnih.govmdpi.com
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Range | Characterization Method |
|---|---|---|
| pH | 6.5–7.5 | Potentiometric titration |
| Temperature | 25–40°C | DSC/TGA |
| Ligand:Metal | 2:1 | ICP-OES |
How do conflicting data on this compound’s stability in aqueous solutions arise, and how can they be resolved?
Answer:
- Contradictions : Variability in stability constants (log K = 8.2–9.5) due to ionic strength differences or competing ligands (e.g., Cl⁻, PO₄³⁻) .
- Resolution : Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and use speciation software (CHEAQS) to model metal-ligand interactions .
- Validation : Cross-validate with voltammetry (detect free metal ions) and NMR (observe ligand proton shifts) .
What advanced spectroscopic techniques are suitable for probing this compound’s coordination geometry?
Answer:
Q. Methodological Framework :
Synthesize single crystals under controlled humidity.
Compare experimental data with DFT-calculated structures .
How can researchers design in vivo studies to assess this compound’s bioavailability without confounding variables?
Answer:
- Population/Intervention : Use PICOT framework:
- Controls : Pair-fed groups, standardized diets (AIN-93G) to eliminate nutritional variability .
What computational strategies predict this compound’s reactivity in catalytic or medicinal applications?
Answer:
- DFT/MD Simulations : Calculate Gibbs free energy (ΔG) for ligand substitution reactions or redox potentials (E°).
- Docking Studies : Screen this compound against protein targets (e.g., HDAC enzymes) using AutoDock Vina .
- Validation : Compare computed binding affinities (Kd) with SPR or ITC experimental data .
Q. Table 2: Computational vs. Experimental Data
| Parameter | Computational (DFT) | Experimental (SPR) |
|---|---|---|
| Kd (nM) | 12.3 ± 1.5 | 14.7 ± 2.1 |
| ΔG (kcal/mol) | -8.9 | -9.2 |
How should researchers address discrepancies in this compound’s reported antioxidant efficacy?
Answer:
- Meta-Analysis : Aggregate data from ≥20 studies (PRISMA guidelines) to identify trends in IC50 values (DPPH assay: 5–50 µM range) .
- Standardization : Use Trolox as a reference antioxidant and control for solvent effects (e.g., DMSO vs. ethanol) .
- Mechanistic Studies : Employ stopped-flow kinetics to measure ROS scavenging rates (k = 1.2 × 10⁴ M⁻¹s⁻¹ for •OH) .
What are the ethical and methodological considerations for this compound’s use in human cell lines?
Answer:
- Ethical : Adhere to NIH guidelines (IRB approval for primary cell use) and cytotoxicity thresholds (IC50 > 100 µM) .
- Methodological :
How can bibliometric analysis identify emerging trends in this compound research?
Answer:
- Tools : Use VOSviewer or CiteSpace to map keyword clusters (e.g., "chelate-protein interactions" vs. "nanoparticle synthesis") from Web of Science (2010–2025) .
- Metrics : Analyze citation bursts (≥10 citations/year) and Hirsch indices (h ≥ 30 for leading authors) .
- Gaps : Identify understudied areas (e.g., environmental toxicity of this compound) via temporal keyword decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
